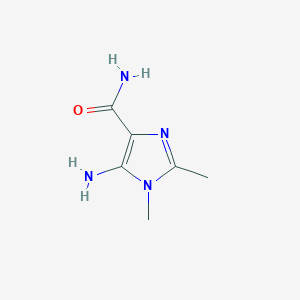

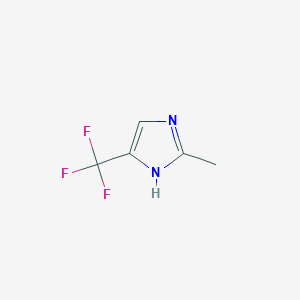

![molecular formula C8H8BrN3S B1269187 Hydrazinecarbothioamide, 2-[(4-bromophenyl)methylene]- CAS No. 36449-43-1](/img/structure/B1269187.png)

Hydrazinecarbothioamide, 2-[(4-bromophenyl)methylene]-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

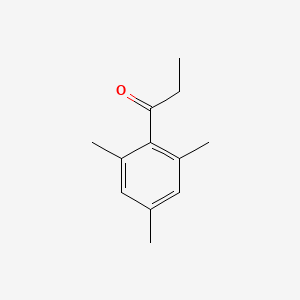

Hydrazinecarbothioamide, 2-[(4-bromophenyl)methylene]- is a chemical compound with the CAS number 36449-43-1 . It is an amino acid derivative that can be used as a potential antitubercular (combats tuberculosis bacteria) drug .

Molecular Structure Analysis

The Hydrazinecarbothioamide, N-[(4-bromophenyl)methyl]- molecule contains a total of 23 bond(s). There are 13 non-H bond(s), 7 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 urea (-thio) derivative(s) and 1 N hydrazine(s) .Physical And Chemical Properties Analysis

Hydrazinecarbothioamide has a molecular weight of 91.135 . The specific physical and chemical properties of Hydrazinecarbothioamide, 2-[(4-bromophenyl)methylene]- are not provided in the search results.科学的研究の応用

Synthesis and Crystal Structure Analysis

A key aspect of research on hydrazinecarbothioamide derivatives involves their synthesis and structural elucidation. For instance, a study focused on the synthesis of 2-((2-hydroxynaphthalen-1-yl)methylene)hydrazine-carbothioamide, characterized its crystal structure through single crystal X-ray diffraction, and analyzed it using Hirshfeld surface and frontier molecular orbital analysis. This compound demonstrated significant stabilization through hydrogen bonding interactions within its crystal structure, highlighting its potential for further chemical modifications and applications (Sivajeyanthi et al., 2017).

Optical and Electronic Properties

Hydrazinecarbothioamide derivatives also exhibit notable optical and electronic properties. Research into thiophene-2-aldazine Schiff base derivatives, which include hydrazinecarbothioamide moieties, revealed third-order nonlinear behavior and significant optical limiting properties. These findings suggest potential applications in optical devices and materials science (Ghazzali et al., 2007).

Antioxidant Activity

The antioxidant properties of hydrazinecarbothioamide derivatives have been explored, with some compounds showing excellent activity. This is particularly important in the context of developing new therapeutic agents with antioxidant capabilities, which can counteract oxidative stress and related diseases (Barbuceanu et al., 2014).

Coordination Compounds and Anticancer Activity

Hydrazinecarbothioamide derivatives have been used to synthesize coordination compounds with metals such as copper and nickel. These compounds have shown promise in inhibiting the growth of cancer cells, such as human leukemia HL-60 cells, suggesting potential applications in anticancer research (Pakhontsu et al., 2014).

Schiff Bases and Biological Activities

The formation of Schiff bases from hydrazinecarbothioamide derivatives has been a subject of interest due to their biological activities. These compounds have been evaluated for their antimicrobial properties, showing activity against various microorganisms. This indicates the potential of these compounds in developing new antimicrobial agents (Uygun et al., 2013).

特性

IUPAC Name |

[(4-bromophenyl)methylideneamino]thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3S/c9-7-3-1-6(2-4-7)5-11-12-8(10)13/h1-5H,(H3,10,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMOSVEOPAUPPHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NNC(=S)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354869 |

Source

|

| Record name | Hydrazinecarbothioamide, 2-[(4-bromophenyl)methylene]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydrazinecarbothioamide, 2-[(4-bromophenyl)methylene]- | |

CAS RN |

36449-43-1 |

Source

|

| Record name | Hydrazinecarbothioamide, 2-[(4-bromophenyl)methylene]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

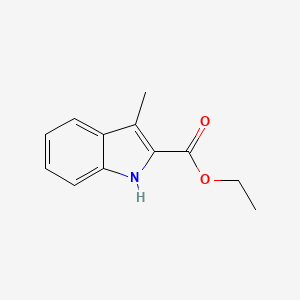

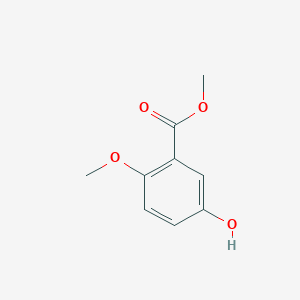

![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylic acid](/img/structure/B1269123.png)